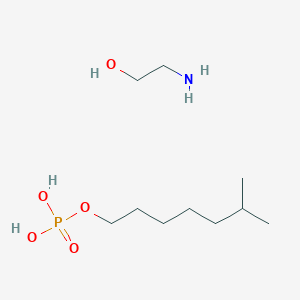
2-aminoethanol;6-methylheptyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoethanol;6-methylheptyl dihydrogen phosphate is a compound formed by the combination of 2-aminoethanol and 6-methylheptyl dihydrogen phosphate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethanol;6-methylheptyl dihydrogen phosphate typically involves the reaction between 2-aminoethanol and 6-methylheptyl dihydrogen phosphate under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve maximum yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters and the use of high-purity reagents to ensure consistent product quality. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminoethanol;6-methylheptyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines and alcohols.
Wissenschaftliche Forschungsanwendungen
2-Aminoethanol;6-methylheptyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-aminoethanol;6-methylheptyl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanolamine: A similar compound with a primary amine and a primary alcohol group.
Diethanolamine: Contains two hydroxyl groups and one amine group.
Triethanolamine: Contains three hydroxyl groups and one amine group.
Uniqueness
2-Aminoethanol;6-methylheptyl dihydrogen phosphate is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows it to participate in a wide range of chemical reactions and interact with different molecular targets, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
68311-12-6 |
|---|---|
Molekularformel |
C10H26NO5P |
Molekulargewicht |
271.29 g/mol |
IUPAC-Name |
2-aminoethanol;6-methylheptyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.C2H7NO/c1-8(2)6-4-3-5-7-12-13(9,10)11;3-1-2-4/h8H,3-7H2,1-2H3,(H2,9,10,11);4H,1-3H2 |
InChI-Schlüssel |
MTFBGUHVGPKSFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCOP(=O)(O)O.C(CO)N |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















